molecular formula C11H18Cl2N2 B8098233 N-Benzyl-3-pyrrolidinamine 2HCl

N-Benzyl-3-pyrrolidinamine 2HCl

Cat. No.: B8098233
M. Wt: 249.18 g/mol
InChI Key: DNQLGIHOISKLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidinamine Scaffolds in Organic Synthesis and Derivatives

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry and organic synthesis. nih.gov Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space that is not possible with flat, aromatic rings. nih.gov This stereochemical complexity is a key feature, as the spatial arrangement of substituents on the pyrrolidine ring can drastically alter a molecule's biological activity and how it binds to proteins. nih.gov

Pyrrolidinamine scaffolds and their derivatives are integral to the development of novel bioactive compounds. nih.gov Researchers have utilized these structures to create molecules with a wide range of potential therapeutic applications, including as anticancer and antimicrobial agents. For instance, certain pyrrolidine-containing compounds have been investigated as antagonists for the CXCR4 chemokine receptor, which is involved in cancer metastasis. Furthermore, the pyrrolidinamine framework is a key component in chiral auxiliaries, which are essential tools in asymmetric synthesis for creating specific enantiomers of a target molecule. The versatility of this scaffold allows for extensive functionalization, leading to a diverse library of derivatives with varied chemical and biological properties. rsc.org

Academic Context and Research Landscape of N-Benzyl-3-pyrrolidinamine

N-Benzyl-3-pyrrolidinamine and its related structures serve as crucial starting materials and intermediates in the synthesis of more complex molecules. Research has shown its utility in creating compounds for various applications. For example, N-benzyl-3-pyrrolidinamine is a key intermediate in the synthesis of antibacterial agents, specifically certain vinylpyrrolidinone-cephalosporin derivatives. google.com

The broader research landscape includes studies on related molecules that highlight the synthetic potential of this structural motif. The precursor, 1-benzyl-3-pyrrolidinone, is used as a starting reagent for synthesizing vinyl triflates and chiral alkenyl sulfoximines. sigmaaldrich.com Furthermore, its enzymatic asymmetric reduction yields enantiomerically pure 1-benzyl-3-hydroxypyrrolidine, a well-known intermediate for a variety of drug candidates. sigmaaldrich.com Derivatives of 3-benzyl-pyrrolidine-2,5-dione have been synthesized and evaluated for their anticonvulsant properties, with some showing significant potency in preclinical models. nih.gov The N-benzyl group itself is a feature in other synthetically developed molecules, such as nitrones with potential antioxidant activity. mdpi.com This body of research underscores the role of N-benzyl-3-pyrrolidinamine as a versatile building block in the ongoing quest for new chemical entities.

Structural Features and Chemical Relevance of the N-Benzyl-3-pyrrolidinamine Moiety

The chemical identity and reactivity of N-Benzyl-3-pyrrolidinamine are dictated by its three primary structural components: the pyrrolidine ring, the benzyl (B1604629) group, and the 3-amino group.

The Pyrrolidine Ring : This saturated heterocycle is characterized by sp³-hybridized carbon atoms, resulting in a non-planar conformation. nih.gov This "pseudorotation" contributes to an increased three-dimensional character, which is a desirable trait in drug design for optimizing interactions with biological targets. nih.gov

The Benzyl Group : Attached to the nitrogen atom of the pyrrolidine ring, the benzyl group (a benzene (B151609) ring connected to a CH₂ group) adds steric bulk and lipophilicity to the molecule. It can engage in various non-covalent interactions, including π-stacking, which can be crucial for molecular recognition at a receptor binding site.

The 3-Amino Group : The primary amine (NH₂) at the 3-position of the pyrrolidine ring is a key functional group. It acts as a nucleophile and a base, providing a reactive site for further chemical modifications and the synthesis of a wide array of derivatives. The position of this amine group also creates a chiral center, meaning N-Benzyl-3-pyrrolidinamine can exist as two different enantiomers, (R) and (S), which may have distinct biological activities.

The combination of a flexible, chiral heterocyclic core with the aromatic benzyl group and a reactive amino functional group makes N-Benzyl-3-pyrrolidinamine a chemically relevant and synthetically versatile molecule.

Chemical Compound Data

Below are tables detailing the compounds mentioned throughout this article.

Table 1: N-Benzyl-3-pyrrolidinamine

Identifier Value
IUPAC Name 1-benzylpyrrolidin-3-amine nih.gov
Molecular Formula C₁₁H₁₆N₂ nih.gov
Molecular Weight 176.26 g/mol nih.gov
SMILES C1CN(CC1N)CC2=CC=CC=C2 nih.gov
InChI InChI=1S/C11H16N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,12H2 nih.gov
InChIKey HBVNLKQGRZPGRP-UHFFFAOYSA-N nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzylpyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-11;;/h1-5,11-13H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQLGIHOISKLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Pathways

Chemoenzymatic Synthesis of Pyrrolidinamine Cores

The use of enzymes in combination with chemical reactions, known as chemoenzymatic synthesis, offers a powerful and green alternative for the production of chiral amines like pyrrolidinamine. nih.govrsc.org This approach leverages the high selectivity and efficiency of biocatalysts.

A prevalent biocatalytic method for creating chiral cyclic amines is the asymmetric reduction of imines catalyzed by imine reductases (IREDs). digitellinc.comnih.gov This process involves the enzyme-mediated reduction of a prochiral imine, which can be formed in situ from a ketone and an amine, to produce a chiral amine with high enantioselectivity. nih.govacs.org IREDs, which are NAD(P)H-dependent oxidoreductases, have been successfully used for the synthesis of various chiral cyclic amines, including pyrrolidine (B122466) derivatives. nih.govacs.org

The catalytic cycle of IREDs involves the coupling of a carbonyl substrate with an amine to form an imine intermediate, which is then reduced by the cofactor NADPH to yield the final chiral amine product. nih.gov The stereochemical outcome of the reaction is determined by the orientation in which the imine intermediate binds to the enzyme's active site. nih.gov

For instance, the synthesis of a key pyrrolidinamine intermediate can be achieved through the asymmetric reductive amination of N-Boc-3-pyrrolidone catalyzed by a specific IRED mutant, yielding the desired (S)-3-pyrrolidinamine with high enantiomeric excess (ee). nih.gov

Table 1: Imine Reductase (IRED) Catalyzed Asymmetric Reductive Amination

Substrate Biocatalyst Product Yield Enantiomeric Excess (ee)
N-Boc-3-pyrrolidone I149D/W234I mutant (S)-3-pyrrolidinamine 84% 99%
N-Boc-3-pyridinone IRED9 (S)-3-piperidinamine 98% >99%
N-Boc-3-pyridinone IRED11 (R)-3-piperidinamine 99% >99%

While wild-type enzymes exhibit high activity and selectivity for their natural substrates, their performance with non-native substrates, often encountered in pharmaceutical synthesis, may be suboptimal. nih.gov Protein engineering techniques, such as directed evolution and semi-rational design, are therefore employed to enhance the activity, stability, and enantioselectivity of biocatalysts like IREDs. tudelft.nlmdpi.comresearchgate.net

Structure-guided semi-rational design has been used to engineer IREDs for the enantio-complementary synthesis of pyrrolidinamines. nih.gov By identifying key amino acid residues in the enzyme's active site that influence stereoselectivity, mutations can be introduced to favor the formation of the desired enantiomer. nih.gov For example, a wild-type IRED that showed poor stereoselectivity for the reductive amination of N-Boc-3-pyrrolidone was engineered to produce the (S)-enantiomer with high ee by mutating specific residues that were causing steric hindrance. nih.gov This tailored approach allows for the creation of biocatalysts with customized properties for specific synthetic applications. tudelft.nlmdpi.com

Access to both enantiomers of a chiral compound is often crucial in pharmaceutical development. Stereodivergent synthesis aims to produce either enantiomer of a product from a common starting material by selectively using different catalysts. Biocatalysis is particularly well-suited for this, as enantiocomplementary enzymes can be discovered or engineered. nih.gov

By screening enzyme libraries or employing protein engineering, IREDs with opposite stereopreferences can be identified or created. nih.gov This allows for the "stereodivergent" synthesis of both (R)- and (S)-pyrrolidinamines. For example, two novel reductive aminases, IRED9 and IRED11, were discovered through gene mining and demonstrated complementary enantioselectivity in the synthesis of piperidinamine derivatives, achieving high yields and excellent ee for both the (S) and (R) enantiomers, respectively. nih.gov This strategy provides a flexible and efficient route to obtaining optically pure pyrrolidinamine building blocks.

Classical Multistep Chemical Synthesis Routes for N-Benzyl-3-pyrrolidinamine

Traditional organic synthesis provides established, albeit often more complex, pathways to N-Benzyl-3-pyrrolidinamine and its precursors. These methods rely on a sequence of well-understood chemical transformations.

A common multistep synthesis of N-benzyl-3-pyrrolidinone, a precursor to N-benzyl-3-pyrrolidinamine, involves a series of classical organic reactions. One approach begins with the Michael addition of benzylamine (B48309) to ethyl acrylate (B77674) to form ethyl 3-(benzylamino)propanoate. google.com This is followed by a substitution reaction with an appropriate reagent to introduce the second carbon chain needed for the pyrrolidine ring. Subsequent intramolecular cyclization and decarboxylation then yield the target N-benzyl-3-pyrrolidone. google.com Another route involves the reaction of benzylamine with chloroacetic acid, followed by esterification, condensation with acrylic acid, and then a base-mediated ring closure and decarboxylation. google.com These multistep sequences often require careful control of reaction conditions and purification at each stage. syrris.jp

The Dieckmann cyclization, an intramolecular condensation of a diester to form a β-keto ester, is a key reaction in the synthesis of various cyclic compounds, including pyrrolidinone precursors. researchgate.net In the context of N-benzyl-3-pyrrolidinamine synthesis, a diester intermediate can be prepared and then subjected to Dieckmann cyclization to form an N-benzyl-4-alkoxycarbonyl-3-pyrrolidinone. google.com

Curtius Rearrangement as a Strategic Step in Pyrrolidinamine Synthesis

The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into primary amines. wikipedia.orgorganic-chemistry.orgrsc.org This transformation proceeds through an acyl azide (B81097) intermediate, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. wikipedia.org The resulting isocyanate can then be hydrolyzed to yield the desired amine. A key advantage of the Curtius rearrangement is its tolerance of a wide range of functional groups and the complete retention of stereochemistry at the migrating group. nih.govnih.gov

In the context of synthesizing pyrrolidinamine derivatives, a suitably substituted pyrrolidine carboxylic acid can be subjected to the Curtius rearrangement to install the amine functionality. For instance, a protected N-benzyl-pyrrolidine-3-carboxylic acid could be converted to its corresponding acyl azide. Thermal rearrangement would then furnish the isocyanate, which upon acidic or basic hydrolysis, would yield N-Benzyl-3-pyrrolidinamine.

The reaction is valued for its reliability and the mild conditions under which it can often be performed. rsc.orgnih.gov Modifications to the classical conditions exist, such as the use of diphenylphosphoryl azide (DPPA) to facilitate the one-pot conversion of a carboxylic acid to a carbamate.

Ring-Closure Approaches for Pyrrolidine System Formation

The construction of the pyrrolidine ring is a cornerstone of the synthesis of N-Benzyl-3-pyrrolidinamine 2HCl. Various ring-closure strategies have been developed to create this five-membered heterocyclic system. osaka-u.ac.jpacs.org These methods often involve the formation of a carbon-nitrogen bond to complete the ring.

One common approach is the intramolecular cyclization of a linear precursor. For example, a molecule containing an amine and a leaving group separated by a four-carbon chain can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The Dieckmann cyclization, a base-catalyzed intramolecular condensation of a diester, can also be employed to form a β-keto ester, which can then be further manipulated to produce the desired pyrrolidine structure. researchgate.net

Other powerful methods for pyrrolidine synthesis include:

[3+2] Cycloaddition Reactions: These reactions, particularly those involving azomethine ylides, are highly effective for constructing substituted pyrrolidines with excellent stereocontrol. osaka-u.ac.jpacs.org

Ring-Closing Metathesis (RCM): This method utilizes ruthenium-based catalysts to form cyclic alkenes from diene precursors. organic-chemistry.org A subsequent reduction of the double bond can afford the saturated pyrrolidine ring.

Radical Cyclization: The cyclization of unsaturated precursors via radical intermediates offers another route to the pyrrolidine skeleton. acs.org

A summary of selected ring-closure approaches is presented in the table below.

Ring-Closure MethodDescriptionKey Features
Intramolecular Nucleophilic Substitution An amine attacks an electrophilic carbon within the same molecule to form the C-N bond of the ring.Relies on a precursor with an amine and a suitable leaving group.
Dieckmann Cyclization An intramolecular condensation of a diester to form a cyclic β-keto ester.Useful for creating a functionalized pyrrolidinone intermediate. researchgate.net
[3+2] Cycloaddition The reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene) to form a five-membered ring.Offers high stereocontrol and access to complex pyrrolidines. osaka-u.ac.jpacs.org
Ring-Closing Metathesis (RCM) A catalytic reaction that forms a cyclic alkene from a diene.Efficient for ring formation, often requiring subsequent reduction. organic-chemistry.org
Radical Cyclization The formation of the ring through the cyclization of a radical intermediate.Can be effective for constructing highly substituted pyrrolidines. acs.org

Regio- and Stereocontrol in Synthetic Pathways

The biological activity of chiral molecules is often highly dependent on their three-dimensional structure. Therefore, the ability to control the regioselectivity and stereoselectivity during the synthesis of N-Benzyl-3-pyrrolidinamine is of paramount importance.

Enantioselective Synthesis and Chiral Induction

Achieving an enantiomerically pure form of N-Benzyl-3-pyrrolidinamine often requires the use of chiral starting materials or the application of asymmetric catalytic methods. Chiral pool synthesis, which utilizes readily available chiral molecules from nature, is a common strategy. For instance, the synthesis can start from a chiral amino acid, such as proline or glutamic acid, which already possesses the desired stereochemistry that can be carried through the synthetic sequence. mdpi.com

Alternatively, chiral auxiliaries can be employed. These are chiral molecules that are temporarily incorporated into the synthetic intermediate to direct the stereochemical outcome of a particular reaction. After the desired stereocenter has been created, the auxiliary is removed.

Asymmetric catalysis has emerged as a powerful tool for enantioselective synthesis. nih.gov Chiral catalysts, often metal complexes with chiral ligands, can promote the formation of one enantiomer over the other with high selectivity. rsc.orgresearchgate.netnih.gov For example, the asymmetric reduction of a precursor ketone, 1-benzyl-3-pyrrolidinone, can yield enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine, which can then be converted to the corresponding amine. sigmaaldrich.com

Control of Diastereoselectivity in Pyrrolidine Ring Construction

When multiple stereocenters are present in the pyrrolidine ring, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. The stereochemical outcome of ring-closure reactions is often influenced by the stereochemistry of the starting materials and the reaction conditions.

In [3+2] cycloaddition reactions, the diastereoselectivity can often be controlled by the choice of the catalyst and the substituents on the reactants. acs.org Similarly, in intramolecular cyclization reactions, the stereochemistry of the substituents on the acyclic precursor can direct the formation of a specific diastereomer. researchgate.net For instance, the relative stereochemistry of substituents along the carbon chain of the precursor can favor a transition state that leads to a particular diastereomeric product.

Researchers have developed various strategies to influence the diastereoselectivity of pyrrolidine ring formation, including:

Substrate Control: The existing stereocenters in the starting material dictate the stereochemical course of the reaction.

Reagent Control: The use of chiral reagents or catalysts to favor the formation of one diastereomer. nih.govnih.gov

Kinetic vs. Thermodynamic Control: By carefully selecting the reaction conditions (e.g., temperature, reaction time), it is possible to favor the formation of either the kinetically or thermodynamically more stable diastereomer.

The ability to precisely control both the regiochemistry and stereochemistry in the synthesis of N-Benzyl-3-pyrrolidinamine and its derivatives is essential for the systematic investigation of their properties and potential applications.

Chemical Transformations and Reactivity Profile of N Benzyl 3 Pyrrolidinamine

N-Alkylation and N-Acylation Reactions

The primary amino group at the 3-position of N-Benzyl-3-pyrrolidinamine is a key site for nucleophilic attack, readily participating in N-alkylation and N-acylation reactions. These transformations are fundamental for incorporating the pyrrolidine (B122466) scaffold into larger, more complex molecules.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the primary amine with an alkylating agent, typically an alkyl halide. The reaction proceeds via a nucleophilic substitution mechanism. The choice of reagents and conditions can be tailored to achieve mono- or di-alkylation. For instance, reaction with benzyl (B1604629) bromide in the presence of a base would yield the corresponding N,N-dibenzyl derivative. The reactivity in these reactions is influenced by the steric hindrance around the amine and the electrophilicity of the alkylating agent mdpi.com.

N-Acylation: The primary amine of N-Benzyl-3-pyrrolidinamine reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide bonds semanticscholar.orgresearchgate.net. This reaction is typically carried out in the presence of a non-nucleophilic base, like triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the acidic byproduct (e.g., HCl) semanticscholar.org. The resulting N-acyl derivatives are important intermediates in the synthesis of a wide range of biologically active compounds. The use of activating reagents like cyanuric chloride can also facilitate the amidation process, sometimes under microwave irradiation to reduce reaction times nih.gov.

Reaction TypeTypical ReagentsProduct TypeKey Conditions
N-AlkylationAlkyl Halides (e.g., Benzyl bromide)Secondary or Tertiary AminePresence of a base (e.g., K₂CO₃)
N-AcylationAcyl Chlorides, AnhydridesAmidePresence of a base (e.g., DIPEA, Et₃N)
Reductive AminationAldehydes, KetonesSecondary AmineReducing agent (e.g., NaBH₃CN)
Table 1: Overview of N-Alkylation and N-Acylation Reactions at the 3-Amino Position.

Derivatization at the Pyrrolidine Ring Nitrogen

The nitrogen atom within the pyrrolidine ring is a tertiary amine, protected by a benzyl group. While less nucleophilic than the primary amine at the 3-position, it can still undergo specific derivatization, most notably quaternization.

N-Quaternization: Tertiary amines react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary ammonium salts researchgate.netnih.gov. This reaction converts the neutral tertiary amine into a permanently positively charged quaternary ammonium group. The process involves the nucleophilic attack of the tertiary nitrogen on the electrophilic carbon of the alkyl halide. The resulting N-quaternary salts exhibit different solubility and physicochemical properties compared to the parent molecule, which can be advantageous in various applications, including the synthesis of ionic liquids or compounds with specific biological activities nih.govmdpi.com. The quaternization of the pyrrolidine nitrogen in N-benzyl-3-pyrrolidinamine with an appropriate alkyl halide would yield an N-benzyl-N-alkyl-3-aminopyrrolidinium halide.

ReactionReagentProductSignificance
QuaternizationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium SaltAlters solubility; introduces a permanent positive charge.
Table 2: Derivatization at the Pyrrolidine Ring Nitrogen.

Strategies for N-Benzyl Protecting Group Removal and De-protection

The N-benzyl group is a commonly used protecting group for amines in organic synthesis because of its stability under various reaction conditions and its relatively straightforward removal. The process of removing the benzyl group, known as debenzylation, is a critical step to liberate the secondary amine of the pyrrolidine ring for further functionalization.

Catalytic Hydrogenolysis: This is the most prevalent and often preferred method for N-debenzylation thalesnano.comox.ac.uk. The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere nih.govacs.orgresearchgate.net. The process involves the cleavage of the C-N bond and reduction of the benzyl group to toluene. An alternative to using hydrogen gas is catalytic transfer hydrogenation, where a hydrogen donor like ammonium formate or formic acid is used in conjunction with the palladium catalyst mdma.chresearchgate.net. This method is often milder and can be performed under neutral conditions mdma.ch. The efficiency of hydrogenolysis can sometimes be hindered by catalyst poisoning from the amine product; the addition of a weak acid like acetic acid can facilitate the reaction by forming an ammonium salt, which is less likely to coordinate to the palladium catalyst nih.govnih.gov.

Oxidative Cleavage: In cases where catalytic hydrogenolysis is not compatible with other functional groups in the molecule (e.g., alkenes or other reducible groups), oxidative methods can be employed. Reagents such as N-Iodosuccinimide (NIS) or a system of an alkali metal bromide with an oxidant can effectively cleave the N-benzyl group ox.ac.ukacs.org. These reactions proceed under milder, non-reductive conditions.

Acid-Based Cleavage: Strong Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids can also be used for debenzylation, although these conditions are often harsh and may not be suitable for sensitive substrates researchgate.netresearchgate.net.

MethodTypical ReagentsAdvantagesLimitations
Catalytic HydrogenolysisH₂, Pd/CClean reaction, high yield, green method. nih.govacs.orgIncompatible with reducible functional groups; catalyst poisoning. nih.gov
Transfer HydrogenationAmmonium Formate, Pd/CAvoids use of H₂ gas, mild, neutral conditions. mdma.chMay be slower than direct hydrogenation.
Oxidative CleavageNIS; Alkali Metal Bromide/OxidantCompatible with reducible groups. ox.ac.ukacs.orgRequires stoichiometric oxidants, potential for side reactions.
Acid-Based Cleavagep-TsOH, Lewis AcidsAlternative for hydrogenolysis-sensitive substrates. researchgate.netHarsh conditions, limited substrate scope. researchgate.net
Table 3: Comparison of N-Benzyl Deprotection Strategies.

Reaction Mechanisms of N-Benzyl-3-pyrrolidinamine as a Building Block

N-Benzyl-3-pyrrolidinamine serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and molecules with pharmaceutical relevance nih.govpatsnap.com. Its reactivity is governed by the nucleophilic character of its two nitrogen atoms.

The primary amine at the C-3 position is generally more nucleophilic and less sterically hindered than the tertiary amine within the ring. Consequently, it is the primary site of reaction with electrophiles in acylation and alkylation reactions, as discussed in section 3.1. This selective reactivity allows for the sequential functionalization of the molecule. For example, the primary amine can be acylated first, and then subsequent transformations can be carried out on other parts of the molecule before or after the deprotection of the N-benzyl group.

The pyrrolidine ring itself is a common scaffold in medicinal chemistry nih.gov. The synthesis of related structures, such as N-benzyl-3-pyrrolidinone, often involves intramolecular cyclization reactions like the Dieckmann cyclization researchgate.netacademax.com. While N-benzyl-3-pyrrolidinamine is not a direct precursor in this specific transformation, its derivatives can be designed to undergo similar intramolecular reactions. For instance, after acylating the primary amine with a suitable substrate containing an ester, an intramolecular amidation could potentially lead to bicyclic structures.

Selective functionalization of the primary amine: An electrophile reacts preferentially with the more nucleophilic primary amine via a nucleophilic addition or substitution mechanism.

Optional modification of the pyrrolidine ring: This could involve quaternization at the tertiary nitrogen.

Deprotection: The N-benzyl group is removed, typically via hydrogenolysis, to reveal a secondary amine.

Further functionalization: The newly exposed secondary amine can then participate in further reactions, such as acylation, alkylation, or cyclization, to complete the synthesis of the target molecule.

This controlled, stepwise approach, enabled by the differential reactivity of the two amino groups and the reliability of the N-benzyl deprotection step, makes N-Benzyl-3-pyrrolidinamine a strategic precursor for creating complex nitrogen-containing heterocyclic systems.

Applications in Advanced Organic Synthesis and Catalysis

N-Benzyl-3-pyrrolidinamine as a Chiral Building Block

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. enamine.net The inherent chirality of N-Benzyl-3-pyrrolidinamine, available as (R) and (S) enantiomers, positions it as a valuable starting material for the synthesis of more complex chiral molecules. tcichemicals.com Its structure, featuring a pyrrolidine (B122466) ring, is a common motif in many natural products and synthetic drugs. nih.gov

The synthesis of these chiral building blocks often involves methods like chiral pool synthesis, asymmetric synthesis, and enantioseparation. enamine.net For instance, N-benzyl-3-pyrrolidinamine can be used in the preparation of N-protected-3-pyrrolidine-lactam substituted phosphonium (B103445) salts, which are intermediates for antibacterial vinylpyrrolidinone-cephalosporin derivatives. google.com The process involves coupling N-benzyl-3-pyrrolidinamine with a halo-substituted acid halide, followed by cyclization and subsequent reactions to yield the target phosphonium salt. google.com

Role in Heterocyclic Compound Synthesis and Construction

The pyrrolidine scaffold of N-Benzyl-3-pyrrolidinamine is a key element in the construction of a wide array of heterocyclic compounds. These nitrogen-containing ring systems are prevalent in medicinal chemistry and materials science.

A notable application is in the synthesis of N-benzyl-3-pyrrolidinone. researchgate.netsigmaaldrich.com One synthetic route starts from ethyl acrylate (B77674) and proceeds through addition, substitution, Dieckmann cyclization, and hydrolytic decarboxylation. researchgate.net Another method involves the condensation of benzylamine (B48309) with chloroacetic acid, esterification, and subsequent cyclization reactions. patsnap.com These methods provide access to N-benzyl-3-pyrrolidinone, a versatile intermediate for further chemical transformations.

Furthermore, derivatives of N-benzyl-3-pyrrolidinamine are instrumental in constructing more complex heterocyclic systems. For example, N-benzyl pyridinium (B92312) derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov The synthesis often involves the Claisen-Schmidt condensation to form α,β-unsaturated carbonyl compounds, which are then reacted with benzyl (B1604629) pyridinium bromides. nih.gov Similarly, N-substituted piperidine (B6355638) derivatives have been synthesized and tested as inhibitors of steroid-5α-reductase, demonstrating the broad applicability of these benzyl-amine containing scaffolds in drug discovery. nih.gov

N-Benzyl-3-pyrrolidinamine Derivatives in Organocatalysis

Organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov Derivatives of N-Benzyl-3-pyrrolidinamine, particularly those based on the chiral pyrrolidine framework, have proven to be effective organocatalysts. beilstein-journals.org

Pyrrolidine-based organocatalysts are well-known for their ability to mediate various carbon-carbon bond-forming reactions. The Knoevenagel condensation, for instance, involves the reaction of a dicarbonyl compound with an aldehyde, often catalyzed by a secondary amine like piperidine, which acts as an organocatalyst. youtube.com The mechanism can proceed through the formation of an enolate from the dicarbonyl compound and an iminium ion from the aldehyde and the amine catalyst. youtube.com This highlights the general principle of aminocatalysis where pyrrolidine derivatives can play a similar role.

The aldol (B89426) reaction, another cornerstone of C-C bond formation, can be effectively catalyzed by chiral pyrrolidine derivatives. Proline and its derivatives are famous for catalyzing asymmetric aldol reactions. nih.govnih.gov This catalytic activity stems from the ability of the pyrrolidine nitrogen to form an enamine with a carbonyl compound, which then reacts with an electrophile.

The development of asymmetric catalysis is crucial for producing enantiomerically pure compounds, a key requirement in the pharmaceutical industry. nih.gov Pyrrolidinamine derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations.

New pyrrolidine-based organocatalysts have been synthesized from chiral imines and demonstrated to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The design of these catalysts often involves modifying the substituents on the pyrrolidine ring to fine-tune their steric and electronic properties, thereby influencing the stereochemical outcome of the reaction. nih.govbeilstein-journals.org

Furthermore, catalytic asymmetric strategies have been developed for the synthesis of enantioenriched α-deuterated pyrrolidine derivatives. rsc.org These methods utilize a combination of H/D exchange and 1,3-dipolar cycloaddition, catalyzed by a copper(I)/chiral ligand complex, to introduce a deuterium (B1214612) atom at a stereogenic center. rsc.org This demonstrates the sophisticated applications of pyrrolidine derivatives in creating isotopically labeled chiral molecules, which are valuable tools in mechanistic studies and drug development.

Ligand Design and Coordination Chemistry

The nitrogen and oxygen atoms within N-benzylated pyrrolidinamine structures make them excellent candidates for ligand design in coordination chemistry. These ligands can coordinate with metal ions to form complexes with interesting catalytic and material properties.

The synthesis of N-benzylated ligands often involves standard organic transformations. For example, N-allyl-N-benzyl-4-methylbenzenesulfonamide has been synthesized by treating 4-methylbenzenesulfonyl chloride with the corresponding amine. nsf.gov The resulting sulfonamide was characterized using spectroscopic methods and single-crystal X-ray diffraction. nsf.gov

In a different context, N-benzyl cyclic peptoids, which are N-substituted glycines, have been synthesized and their complexes with sodium ions have been characterized. rsc.org These studies, involving NMR spectroscopy, DFT calculations, and X-ray crystallography, provide detailed insights into the coordination environment of the metal ion within the ligand framework. rsc.org Such well-defined metal complexes have potential applications in catalysis, as demonstrated by their use in the ring-opening polymerization of L-lactide. rsc.org

Metal Complexation Studies and Their Structural Implications

The coordination chemistry of N-Benzyl-3-pyrrolidinamine dihydrochloride (B599025) with various metal ions is a subject of significant interest, primarily due to the ligand's potential to form stable complexes with distinct structural features. While specific studies on N-Benzyl-3-pyrrolidinamine 2HCl are not extensively documented in publicly available literature, the structural implications of its complexation can be inferred from studies on analogous pyrrolidine derivatives.

The N-Benzyl-3-pyrrolidinamine ligand possesses two primary coordination sites: the secondary amine within the pyrrolidine ring and the primary amine at the 3-position. This bidentate nature allows it to chelate with a single metal center, forming a stable five-membered ring, a favored conformation in coordination chemistry. The presence of the N-benzyl group introduces significant steric bulk, which plays a crucial role in dictating the geometry of the resulting metal complex.

Research on other pyrrolidine derivatives has shown they can form complexes with various transition metals. For instance, studies on complexes with different substituted pyrrolidine ligands have proposed both octahedral and tetrahedral geometries depending on the specific metal ion and the ligand's denticity. researchgate.net In some cases, these ligands have been shown to be tetradentate, coordinating with the metal center through multiple binding sites. researchgate.net

For N-Benzyl-3-pyrrolidinamine, the coordination would likely involve the two nitrogen atoms, leading to a bidentate chelate. The structural implications of this coordination are significant:

Stability: The formation of a five-membered chelate ring is thermodynamically favorable, contributing to the stability of the resulting metal complex. This stability is a crucial property for applications in catalysis and materials science.

Table 1: Potential Coordination Geometries of N-Benzyl-3-pyrrolidinamine Metal Complexes

Coordination NumberPotential GeometryMetal Ion Examples
4Square Planar, TetrahedralNi(II), Cu(II), Co(II), Zn(II)
6OctahedralMn(II), Cu(II), Ni(II)

This table is illustrative and based on common coordination geometries for the listed metal ions and the potential bidentate nature of the ligand.

Influence of N-Benzylation on Ligand Field Properties in Metal Complexes

The introduction of a benzyl group onto the pyrrolidine nitrogen atom has a profound effect on the ligand field properties of the resulting metal complexes. This influence is twofold, stemming from both electronic and steric effects.

Electronic Effects:

The N-benzyl group is primarily an electron-donating group through induction. This increases the electron density on the coordinating nitrogen atom, enhancing its Lewis basicity and its ability to donate electron density to the metal center. According to Ligand Field Theory, which provides a more sophisticated model than Crystal Field Theory by considering the covalent nature of metal-ligand bonds, stronger sigma-donating ligands create a larger ligand field splitting (Δ). youtube.comyoutube.com An increase in the ligand field splitting energy has several important consequences for the properties of the complex, including its color, magnetic properties, and reactivity.

Steric Effects:

The steric bulk of the benzyl group is a dominant factor influencing the ligand field. nih.govnih.gov This steric hindrance can:

Enforce specific coordination geometries: The bulky group can prevent the close approach of other ligands, favoring less crowded geometries. For example, it might favor a tetrahedral geometry over a square planar one in some four-coordinate complexes.

Influence spin state: By potentially restricting the coordination number or enforcing a distorted geometry, the steric bulk can affect the magnitude of the ligand field splitting. In cases where Δ is close to the spin-pairing energy, this can influence whether a high-spin or low-spin complex is formed.

Create a chiral environment: The presence of the benzyl group on the stereogenic pyrrolidine ring creates a defined chiral pocket around the metal center. This is particularly important for applications in asymmetric catalysis, where the ligand's stereochemistry can direct the stereochemical outcome of a reaction.

Studies on other sterically demanding ligands, such as those with bulky N-heterocyclic carbene (NHC) groups, have shown that steric hindrance can be a decisive factor in the reactivity and structure of the resulting complexes. mdpi.com Similarly, the N-benzyl group in N-Benzyl-3-pyrrolidinamine is expected to play a key role in modulating the electronic and structural properties of its metal complexes, making it a tunable ligand for various applications.

Utilization as a Synthetic Reagent and Intermediate in Complex Molecule Synthesis

N-Benzyl-3-pyrrolidinamine and its parent compound, 3-aminopyrrolidine (B1265635), are recognized as valuable building blocks in organic synthesis. google.compatsnap.com The pyrrolidine scaffold is a common motif in a wide range of biologically active compounds, and the presence of the amino and N-benzyl groups provides versatile handles for further chemical modification. nih.gov

The primary utility of N-Benzyl-3-pyrrolidinamine lies in its role as a key intermediate for constructing more complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. google.compatsnap.com The N-benzyl group often serves a dual purpose: it acts as a protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions, and its steric and electronic properties can be exploited to direct the stereochemical outcome of subsequent reactions. This benzyl group can typically be removed under standard hydrogenolysis conditions to reveal the secondary amine for further functionalization.

Examples of Synthetic Applications:

Synthesis of Bioactive Molecules: Derivatives of 3-aminopyrrolidine have been synthesized and evaluated for their potential as antagonists for the human chemokine receptor 2 (CCR2), which is implicated in inflammatory and autoimmune diseases. nih.govresearchgate.net The synthesis of these complex molecules often involves the use of a protected 3-aminopyrrolidine core, such as an N-benzylated version, which is later elaborated.

Precursor for Chiral Ligands: (S)-1-Benzylpyrrolidin-3-amine has been used as a crucial intermediate in the synthesis of (S)-(+)-3-aminopyrrolidine dihydrochloride. researchgate.net This chiral amine is a component of potent quinolonecarboxylic acid antibacterial agents. The synthesis highlights the use of the N-benzyl group to control stereochemistry during the formation of the pyrrolidine ring.

Building Block for Enzyme Inhibitors: N-benzyl-2-phenylpyrimidin-4-amine derivatives have been developed as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target for cancer therapy. acs.org In the structure-activity relationship studies of these compounds, the N-benzyl group was a key structural feature, and modifications to it were explored to optimize the inhibitor's potency and metabolic stability. acs.org

The synthetic versatility of the N-benzyl-3-pyrrolidinamine scaffold is further demonstrated by the wide array of reactions that can be performed on its functional groups. The primary amine can undergo acylation, alkylation, and condensation reactions, while the N-benzyl group can be readily cleaved. This allows for the divergent synthesis of a library of complex molecules from a common intermediate.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Docking Studies of N-Benzyl-3-pyrrolidinamine and Its Intermediates

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a molecule to a specific target, such as a protein receptor or enzyme. For N-Benzyl-3-pyrrolidinamine and its analogs, these studies are instrumental in fields like drug discovery.

Research on structurally related N-benzyl-N-(pyrrolidin-3-yl)carboxamides has utilized such methods to explore their activity as dual serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake inhibitors. nih.gov These studies help in understanding the crucial interactions between the ligand and the active site of the transporters. The process typically involves building a three-dimensional model of the ligand and docking it into the crystal structure of the target protein. For instance, docking studies on related pyrrolidinyl analogs as Dipeptidyl-Peptidase IV (DPP-IV) inhibitors have shown that hydrophobic and aromatic characteristics are vital for inhibitory activity. nih.gov These models suggest that specific substitutions on the benzyl (B1604629) or pyrrolidine (B122466) rings can enhance binding affinity by forming key interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in the target's binding pocket.

Similarly, in the context of designing antimicrobial agents, docking studies on N-benzyl-indole derivatives have been used to investigate their binding modes within enzymes like DNA gyrase B. ekb.eg The results from these simulations can predict binding energies and identify key amino acid interactions, explaining the compound's mechanism of action at a molecular level. ekb.eg For N-Benzyl-3-pyrrolidinamine, such studies would elucidate its potential interactions with various biological targets, guiding the synthesis of derivatives with improved potency and selectivity.

Table 1: Example of Molecular Docking Results for a Related Ligand Series

CompoundTargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Hydrazinecarbothioamide 3aS. aureus DNA Gyrase B-7.5Asp81, Gly85, Ile86
Hydrazinecarbothioamide 3bE. coli DNA Gyrase B-8.1Asp73, Gly77, Ile78
N-benzyl phenethylamine (B48288) 8b5-HT2A Receptor-12.5 (Calculated from Ki of 0.29 nM)Asp155, Ser239, Phe339

Quantum Chemical Calculations for Conformational and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for analyzing the three-dimensional structure (conformation) and electronic properties of molecules like N-Benzyl-3-pyrrolidinamine. nii.ac.jp These methods calculate the molecule's energy at different geometries to find the most stable conformers and the energy barriers between them.

Electronic structure analysis provides information on the distribution of electrons within the molecule, including dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding a molecule's reactivity and its potential for non-covalent interactions. Theoretical studies on related N-benzyl compounds have used DFT with basis sets like 6-311++G(d,p) to calculate vibrational spectra, NMR chemical shifts, and electronic properties, showing excellent agreement with experimental data. nih.gov Such analyses can also predict properties like nonlinear optical activity. nih.gov

Table 2: Representative Quantum Chemical Calculation Methods for Conformational Analysis

MethodBasis SetTypical ApplicationKey Finding/Advantage
DFT (B3LYP-D3)6-311+G(2df,2p)Geometry Optimization, Energy CalculationGood for general-purpose calculations, includes dispersion correction. nii.ac.jp
DFT (M06-2X)def2-TZVPDConformational Energy AnalysisGenerally provides a good fit for conformational energies. nii.ac.jp
MP26-311+G(2df,2p)High-Accuracy Energy CalculationAccounts for electron correlation more accurately than standard DFT. nii.ac.jp
GIAO-PCMB3PW91/6-31GNMR Chemical Shift PredictionAccurately predicts chemical shifts in solution. iu.edu.sa

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry offers a powerful lens through which to view the intricate steps of a chemical reaction, allowing for the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with each step. This is particularly useful for optimizing reaction conditions and understanding the origins of selectivity.

For the synthesis of N-Benzyl-3-pyrrolidinamine, a key step is often the reductive amination involving a precursor like 1-Benzyl-3-pyrrolidinone. sigmaaldrich.com Computational studies can model this transformation. A quantum chemical study on the synthesis of pyrrolidinedione derivatives, for instance, investigated all stages of the reaction, including Michael addition and cyclization. rsc.org The study calculated the energy barriers for key steps, such as a deprotonated nitromethane (B149229) addition (21.7 kJ mol⁻¹) and a subsequent proton transfer (197.8 kJ mol⁻¹), revealing the rate-determining steps of the process. rsc.org These computational approaches allow for the investigation of different pathways and the role of catalysts or solvent molecules, providing a level of detail that is often inaccessible through experimental means alone. rsc.orgrsc.org

Structure-Reactivity and Structure-Selectivity Relationships (SRS)

Understanding the relationship between a molecule's structure and its chemical reactivity or selectivity is a cornerstone of chemistry. Computational methods can quantify these relationships, often referred to as Structure-Reactivity or Structure-Selectivity Relationships (SRS).

In Silico Approaches to Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field in green chemistry. In silico methods are vital for understanding and engineering these enzymatic processes. The enzymatic asymmetric reduction of 1-Benzyl-3-pyrrolidinone to produce enantiopure (R)- or (S)-1-benzyl-3-hydroxypyrrolidine is a known biocatalytic transformation. sigmaaldrich.com

Computational tools like molecular docking and molecular dynamics (MD) simulations are used to study the interaction between the substrate (1-Benzyl-3-pyrrolidinone) and the enzyme (a ketoreductase). Docking can predict how the substrate fits into the enzyme's active site, identifying the key residues responsible for binding and catalysis. MD simulations can then model the dynamic behavior of the enzyme-substrate complex over time, providing insights into the conformational changes required for the reaction to occur. These in silico approaches are crucial for explaining the enantioselectivity of enzymes and for guiding protein engineering efforts to create new biocatalysts with improved activity or altered substrate specificity.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Benzyl-3-pyrrolidinamine 2HCl. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of N-Benzyl-3-pyrrolidinamine is characterized by distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the pyrrolidine (B122466) ring. A predicted ¹H NMR spectrum of (S)-(+)-1-Benzyl-3-aminopyrrolidine in deuterated chloroform (CDCl₃) shows multiplets for the five aromatic protons typically in the range of δ 7.21-7.32 ppm. ichemical.com The benzylic protons (CH₂) appear as a doublet at approximately δ 3.60 ppm. ichemical.com The protons on the pyrrolidine ring exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The methine proton at the chiral center (C3) is expected to resonate around δ 3.49-3.51 ppm. ichemical.com The other pyrrolidine ring protons appear as multiplets in the upfield region of the spectrum. ichemical.com The two protons of the primary amine (-NH₂) would appear as a broad singlet around δ 1.61 ppm. ichemical.com It is important to note that in the case of the dihydrochloride (B599025) salt, the chemical shifts of protons adjacent to the nitrogen atoms would be expected to shift downfield due to the deshielding effect of the protonation.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For N-Benzyl-3-pyrrolidinamine, distinct signals are expected for the carbons of the benzyl group and the pyrrolidine ring. The aromatic carbons of the phenyl group typically resonate in the δ 127-140 ppm region. The benzylic carbon is expected around δ 60 ppm. The carbons of the pyrrolidine ring, including the chiral C3 carbon, would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for (S)-(+)-1-Benzyl-3-aminopyrrolidine

Chemical Shift (δ ppm) Multiplicity Integration Assignment
7.21-7.32 m 5H Aromatic protons (C₆H₅)
3.60 d 2H Benzylic protons (CH₂)
3.49-3.51 m 1H C3-H (pyrrolidine)
2.68-2.74 m 2H Pyrrolidine protons
2.46-2.48 m 1H Pyrrolidine proton
2.18-2.33 m 2H Pyrrolidine protons
1.61 s 2H Amine protons (NH₂)
1.48-1.50 m 1H Pyrrolidine proton

Data is for the free base, (S)-(+)-1-Benzyl-3-aminopyrrolidine, in CDCl₃. ichemical.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electron ionization (EI) and electrospray ionization (ESI) are common techniques.

The mass spectrum of the free base, (3S)-(+)-1-Benzyl-3-aminopyrrolidine, shows a molecular ion peak corresponding to its molecular weight. The fragmentation of N-benzyl compounds is well-documented. scielo.org.mx A characteristic fragmentation pathway for aliphatic amines involves alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu For N-Benzyl-3-pyrrolidinamine, this would likely involve the loss of the benzyl group to form a stable benzyl cation (m/z 91) or the fragmentation of the pyrrolidine ring. The loss of the benzyl radical from the molecular ion is a common fragmentation pattern for N-benzyl compounds. scielo.org.mx Further fragmentation of the pyrrolidine ring can also occur, providing additional structural information. The high-resolution mass spectrum would allow for the determination of the exact mass and elemental formula of the molecular ion and its fragments.

Table 2: Expected Mass Spectrometry Fragmentation for N-Benzyl-3-pyrrolidinamine

m/z Proposed Fragment
176 [M]⁺ (Molecular ion of free base)
91 [C₇H₇]⁺ (Benzyl cation)
85 [C₅H₁₁N]⁺ (Pyrrolidinamine fragment)

Fragmentation patterns are based on general principles for N-benzyl and amine compounds. scielo.org.mxlibretexts.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The presence of the amine groups will be evident in the spectrum. The N-H stretching vibrations of the primary amine (NH₂) and the protonated secondary and primary amines in the dihydrochloride salt would appear as broad bands in the region of 3200-2500 cm⁻¹. The C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ region. The aromatic C-H stretching of the benzyl group will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the pyrrolidine and benzyl methylene groups will be present in the 2960-2850 cm⁻¹ range. The presence of the dihydrochloride salt may also influence the positions and shapes of the amine-related bands.

Table 3: Expected Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration
3200-2500 (broad) N-H Stretching (protonated amines)
>3000 Aromatic C-H Stretching
2960-2850 Aliphatic C-H Stretching
1600-1450 Aromatic C=C Stretching
1250-1020 C-N Stretching

Expected ranges are based on typical IR absorptions for the respective functional groups.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Purity Determination

N-Benzyl-3-pyrrolidinamine is a chiral compound, existing as two enantiomers. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is essential for separating these enantiomers and determining the enantiomeric excess (ee) and optical purity of a sample.

The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective in HPLC. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar alcohol like isopropanol, is critical for achieving good separation. rsc.orgscirp.org In some cases, the addition of acidic or basic modifiers to the mobile phase can improve peak shape and resolution.

For GC analysis, the amine may need to be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. Alternatively, a chiral GC column can be used for the direct separation of the enantiomers. The determination of the enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 4: General Approaches for Chiral Separation of Amines

Technique Chiral Stationary Phase (CSP) / Method Typical Mobile Phase / Conditions
Chiral HPLC Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) Hexane/Isopropanol mixtures
Chiral GC Chiral capillary columns (e.g., cyclodextrin-based) Temperature-programmed elution
GC (indirect) Derivatization with a chiral reagent Separation on a standard achiral column

These are general methods applicable to the separation of chiral amines. nih.govsigmaaldrich.com

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of a chiral molecule. For this compound, a single-crystal X-ray diffraction study would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

Table 5: Information Obtainable from X-ray Crystallography

Parameter Description
Molecular Structure Precise 3D arrangement of atoms.
Absolute Configuration Determination of R/S configuration at the chiral center.
Bond Lengths and Angles Accurate measurement of geometric parameters.
Conformation The spatial arrangement of the molecule in the solid state.
Crystal Packing Intermolecular interactions, including hydrogen bonding.

This table outlines the general information that can be obtained from a single-crystal X-ray diffraction study.

Future Research Directions and Outlook

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of chiral amines like N-Benzyl-3-pyrrolidinamine remains a significant area of research, with a strong emphasis on improving efficiency, reducing environmental impact, and ensuring high stereoselectivity. Future work is expected to concentrate on several key areas:

Asymmetric Hydrogenation: Asymmetric hydrogenation (AH) is recognized as a powerful, atom-economical, and "green" strategy for producing optically active amines. nih.gov This method offers excellent chemo-, regio-, and enantioselectivity. nih.gov Future research will likely focus on developing novel chiral ligands for transition metal catalysts (e.g., Iridium or Rhodium-based) specifically tailored for the asymmetric reduction of precursors like N-benzyl-3-pyrrolidinone. acs.org The goal is to achieve near-perfect enantioselectivity (high ee%) under milder conditions with lower catalyst loading.

Biocatalytic Methods: Enzymatic routes offer high selectivity under sustainable conditions, avoiding the harsh reagents and heavy metals common in traditional chemistry. nih.gov The use of enzymes such as imine reductases (IREDs), transaminases, and amine dehydrogenases is a promising avenue. nih.govresearchgate.net Structure-guided semi-rational design of IREDs has already shown success in producing pyrrolidinamines with excellent stereoselectivity. rsc.org Future efforts will involve engineering more robust enzymes with broader substrate scopes and improved catalytic efficiency through techniques like directed evolution. nih.govresearchgate.net

Exploration of Novel Catalytic Functions and Methodologies

While N-Benzyl-3-pyrrolidinamine is often the target product, its derivatives hold significant potential to act as catalysts themselves, particularly in asymmetric synthesis.

Organocatalysis: Chiral amines are foundational in organocatalysis. Derivatives of N-Benzyl-3-pyrrolidinamine could be designed to function as highly effective asymmetric organocatalysts. By modifying the substituents on the benzyl (B1604629) or pyrrolidine (B122466) rings, the steric and electronic properties can be fine-tuned to control the stereochemical outcome of reactions like aldol (B89426) additions, Michael additions, and Mannich reactions.

Chiral Ligands for Metal Catalysis: The pyrrolidinamine scaffold is ideal for creating novel chiral ligands for transition-metal-catalyzed reactions. acs.org The nitrogen atoms can coordinate with various metal centers, and the chiral backbone can induce asymmetry in transformations such as hydrogenation, C-H activation, and cross-coupling reactions. nih.govacs.org The design and synthesis of modular ligands based on this structure would allow for the creation of a library of catalysts tailored for specific and challenging chemical transformations. scu.edu.cn

Biomimetic Catalysis: The pyrrolidine ring is a privileged structural motif found in many natural products and enzymes. acs.org Future research could explore the use of N-Benzyl-3-pyrrolidinamine derivatives in biomimetic systems that mimic enzyme active sites to perform complex and selective transformations.

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry and machine learning are becoming indispensable tools for accelerating chemical research and development. rsc.org Their integration into the study of N-Benzyl-3-pyrrolidinamine can streamline progress in several ways.

Reaction and Synthesis Prediction: Machine learning models can be trained to predict the outcomes of reactions, identify optimal reaction conditions, and even propose novel synthetic routes. rsc.org This approach can reduce the number of experiments needed, saving time and resources in the development of more efficient syntheses for N-Benzyl-3-pyrrolidinamine.

Catalyst Design and Optimization: Computational tools are crucial for designing new catalysts. Structure-guided design, for instance, has been successfully used to engineer enzymes for the synthesis of pyrrolidinamines by identifying key amino acid residues for mutagenesis. rsc.org Similar in silico methods can be applied to design and refine the structures of both organocatalysts and metal-ligand complexes derived from N-Benzyl-3-pyrrolidinamine to enhance their activity and selectivity.

Process Modeling: Techno-economic assessments guided by computational models can help optimize biomanufacturing routes, ensuring that novel enzymatic or chemical processes are not only scientifically sound but also economically viable and scalable. nih.gov

Design of N-Benzyl-3-pyrrolidinamine Derivatives for Precision Chemical Transformations

The N-Benzyl-3-pyrrolidinamine scaffold is highly modular, allowing for the strategic design of derivatives with precisely tuned properties for specific applications. Research in medicinal chemistry has demonstrated that modifications to this structure can lead to compounds with highly selective biological activity, a principle that can be extended to other areas of chemistry. nih.govnih.govnih.gov

Fine-Tuning for Selective Catalysis: By systematically altering functional groups on the aromatic ring or the pyrrolidine core, derivatives can be synthesized to act as precision catalysts. For example, introducing electron-donating or withdrawing groups can modulate the pKa of the amine and the electronic nature of a metal center it coordinates to. Studies on related N-benzyl derivatives show that even small structural changes can dramatically impact activity and selectivity. nih.govnih.gov

Development of Molecular Probes and Sensors: Derivatives could be functionalized with fluorophores or other reporter groups to serve as chiral sensors for detecting specific enantiomers or as probes for studying biological processes.

Advanced Materials: Incorporating N-Benzyl-3-pyrrolidinamine derivatives into polymers or metal-organic frameworks (MOFs) could lead to the development of new chiral materials for applications in enantioselective separations, sensing, or asymmetric catalysis. The design principles for creating multifunctional molecules, as seen in the development of dual-target inhibitors in medicine, can be applied here to create materials with unique, combined properties. nih.gov

Research Findings Summary

Research AreaKey Findings & Future DirectionsRelevant CompoundsCitations
Sustainable Synthesis Asymmetric hydrogenation is a highly efficient and green strategy.N-benzyl-3-pyrrolidinone nih.gov, acs.org
Biocatalysis using engineered enzymes (IREDs, transaminases) offers high stereoselectivity.Pyrrolidinamines nih.gov, rsc.org
Synthesis can be improved by optimizing established routes like Dieckmann cyclization.N-benzyl-3-pyrrolidinone researchgate.net
Catalytic Functions Derivatives have potential as organocatalysts for asymmetric reactions.Chiral Amines scu.edu.cn
The scaffold is suitable for designing chiral ligands for transition metal catalysis.Chiral Ligands acs.org
Computational Chemistry Machine learning can predict reaction outcomes and optimize synthetic routes.N/A rsc.org
Structure-guided design is effective for engineering enzymes for pyrrolidinamine synthesis.IREDs, Pyrrolidinamines rsc.org
Derivative Design Structural modifications allow for fine-tuning of properties for precision applications.N-Benzyl-N-(pyrrolidin-3-yl)carboxamides nih.gov, nih.gov
Derivatives can be designed for selective biological or chemical targets.N-Benzyl piperidine (B6355638) derivatives nih.gov, nih.gov

Q & A

Basic: What are the optimal storage and reconstitution protocols for N-Benzyl-3-pyrrolidinamine 2HCl to ensure stability?

Answer:

  • Storage: Long-term storage at -20°C in airtight, light-protected containers is critical to prevent degradation. Short-term stability (e.g., during experimental use) may tolerate 4°C for ≤72 hours, but this should be validated empirically .
  • Reconstitution: Use solvents like DMSO (≥20.65 mg/mL solubility) or ethanol (≥2.21 mg/mL with ultrasonication) for stock solutions. Prepare aliquots to avoid freeze-thaw cycles, which may compromise stability .

Basic: How should researchers address solubility challenges when working with this compound?

Answer:

  • Solvent Selection: Prioritize DMSO for high-concentration stock solutions (e.g., 10 mM). For lower concentrations, ethanol with ultrasonication is viable. Avoid aqueous buffers due to poor water solubility .

  • Preparation Example:

    ConcentrationVolume Required (for 10 mg)
    1 mM20.95 mL DMSO
    10 mM2.09 mL DMSO
    Reference: Solubility data from in vitro studies .

Advanced: What experimental designs are recommended to evaluate calcium channel modulation by this compound?

Answer:

  • In Vitro Assays: Use voltage-gated calcium channel (VGCC) inhibition assays in neuronal or smooth muscle cell lines. Measure IC₅₀ via patch-clamp electrophysiology or calcium flux dyes (e.g., Fluo-4).
  • Controls: Include known calcium channel blockers (e.g., Flunarizine 2HCl) as positive controls. Validate results with complementary methods like Western blotting for downstream pathway proteins (e.g., PI3K/AKT/mTOR) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Purity Verification: Confirm compound integrity using HPLC (≥95% purity) and mass spectrometry to rule out batch variability .
  • Orthogonal Assays: Cross-validate results with alternate methods. For example, if apoptosis data conflicts, combine flow cytometry (Annexin V/PI staining) with immunohistochemistry for Cleaved Caspase-3 .
  • Solvent Artifacts: Test solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v) and adjust concentrations accordingly .

Basic: Which analytical methods are essential for confirming the structural identity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze ¹H/¹³C spectra to confirm benzyl and pyrrolidine moieties.
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97%) .
  • Mass Spectrometry (MS): Compare observed molecular weight (e.g., 190.28 g/mol for free base) with theoretical values .

Advanced: What strategies are effective for studying the compound’s role in apoptosis regulation?

Answer:

  • Mechanistic Profiling: Perform RNA sequencing or proteomics to identify dysregulated pathways (e.g., cell cycle arrest, apoptosis).
  • Functional Validation: Use siRNA knockdown or CRISPR-Cas9 to silence targets like CDK2 or E-cadherin, followed by rescue experiments .
  • In Vivo Models: Test efficacy in xenograft models, monitoring tumor regression and biomarker expression (e.g., KI-67 for proliferation) .

Basic: How should researchers handle cytotoxicity testing of this compound?

Answer:

  • Cell Viability Assays: Use MTT or Alamar Blue in dose-response curves (e.g., 1–100 μM). Include vehicle controls (e.g., 0.1% DMSO).
  • IC₅₀ Calculation: Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) .

Advanced: What pharmacokinetic considerations are critical for in vivo studies?

Answer:

  • ADME Profiling: Assess absorption (e.g., Cₘₐₓ, Tₘₐₓ), distribution (plasma protein binding), and elimination (half-life) using LC-MS/MS.
  • Solubility Enhancement: For poor bioavailability, consider salt derivatives (e.g., 2HCl) or co-solvents (PEG 400) to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.